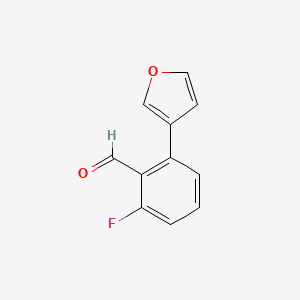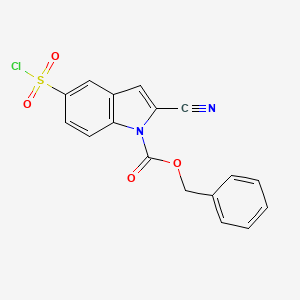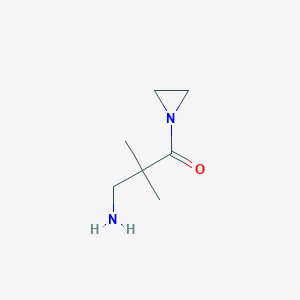
2-Fluoro-6-(furan-3-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-6-(furan-3-yl)benzaldehyde is an organic compound that features a benzaldehyde core substituted with a fluorine atom at the 2-position and a furan ring at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions . The reaction involves the coupling of a boron reagent with a halogenated benzaldehyde derivative in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-(furan-3-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products:
Oxidation: 2-Fluoro-6-(furan-3-yl)benzoic acid.
Reduction: 2-Fluoro-6-(furan-3-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-6-(furan-3-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(furan-3-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the furan ring can participate in π-π interactions with aromatic amino acids in proteins .
Comparison with Similar Compounds
2-Fluorobenzaldehyde:
6-(Furan-3-yl)benzaldehyde: Lacks the fluorine atom, which may reduce its binding affinity and metabolic stability in biological systems.
Uniqueness: 2-Fluoro-6-(furan-3-yl)benzaldehyde is unique due to the combination of the electron-withdrawing fluorine atom and the electron-rich furan ring.
Properties
Molecular Formula |
C11H7FO2 |
|---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
2-fluoro-6-(furan-3-yl)benzaldehyde |
InChI |
InChI=1S/C11H7FO2/c12-11-3-1-2-9(10(11)6-13)8-4-5-14-7-8/h1-7H |
InChI Key |
PCHGXWSTKRKAAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C=O)C2=COC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzyl 3-[(chlorosulfonyl)methyl]-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B15260751.png)




![1-{[1-(3-Bromophenyl)ethyl]amino}-2-methylpropan-2-ol](/img/structure/B15260784.png)






